molecular formula C13H16O4S B8273809 Diethyl 4-methylmercaptophthalate

Diethyl 4-methylmercaptophthalate

Cat. No.: B8273809
M. Wt: 268.33 g/mol
InChI Key: VBWSLMSCPQCJGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 4-methylmercaptophthalate is a substituted phthalate ester characterized by a methylmercapto (-SMe) group at the 4-position of the benzene ring and ethoxycarbonyl (-COOEt) groups at the 1- and 2-positions. Applications of such compounds span intermediates in organic synthesis, plasticizers, or specialty chemicals, though further studies are required to confirm its exact uses .

Properties

Molecular Formula

C13H16O4S

Molecular Weight

268.33 g/mol

IUPAC Name

diethyl 4-methylsulfanylbenzene-1,2-dicarboxylate

InChI

InChI=1S/C13H16O4S/c1-4-16-12(14)10-7-6-9(18-3)8-11(10)13(15)17-5-2/h6-8H,4-5H2,1-3H3

InChI Key

VBWSLMSCPQCJGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)SC)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features and molecular properties of Diethyl 4-methylmercaptophthalate with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Functional Groups
This compound* C₁₂H₁₄O₄S ~262.3 -SMe (4), -COOEt (1,2) Ester, Thioether
Dimethyl 4-hydroxyisophthalate C₁₀H₁₀O₅ 210.18 -OH (4), -COOMe (1,3) Ester, Hydroxyl
Dimethyl 4-hydroxyphthalate C₁₀H₁₀O₅ 210.18 -OH (4), -COOMe (1,2) Ester, Hydroxyl
Diethyl succinate C₈H₁₄O₄ 174.19 -COOEt (terminal) Ester
Ethyl 4-methylphenoxyacetate C₁₁H₁₄O₃ 194.23 -OCH₂COOEt (para) Ester, Ether

*Inferred properties due to lack of direct data.

Key Observations :

  • Substituent Effects : The methylmercapto group in this compound introduces sulfur, increasing hydrophobicity compared to hydroxylated analogs like Dimethyl 4-hydroxyisophthalate. This may enhance lipid solubility and reduce aqueous solubility .
  • Ester Chain Length : Ethyl esters (e.g., Diethyl succinate) exhibit higher molecular weights and lower volatility compared to methyl esters (e.g., Dimethyl 4-hydroxyisophthalate), as seen in Diethyl succinate’s lower boiling point (~80°C) versus methyl phthalates (estimated >150°C) .

Physicochemical Properties

Property This compound* Dimethyl 4-hydroxyisophthalate Diethyl Succinate
Boiling Point (°C) ~250–300 (estimated) Not reported ~80
Melting Point (°C) ~50–80 (estimated) Not reported 216–217
Water Solubility Low (hydrophobic SMe group) Moderate (polar -OH group) High
Refractive Index (20°C) ~1.50–1.55 (estimated) Not reported 1.413–1.423

Notes:

  • The methylmercapto group likely reduces polarity compared to hydroxylated phthalates, aligning with lower water solubility.
  • Longer ethyl chains in Diethyl succinate contribute to higher volatility (lower boiling point) than aromatic phthalate esters .

Reactivity and Stability

  • Hydrolysis : Ethyl esters (e.g., Diethyl succinate) are less prone to hydrolysis than methyl esters due to steric hindrance, but the electron-withdrawing -SMe group in this compound may accelerate acid-catalyzed ester hydrolysis .
  • Oxidation : The thioether (-SMe) group is susceptible to oxidation, forming sulfoxides or sulfones, unlike hydroxylated analogs (e.g., Dimethyl 4-hydroxyisophthalate), which may undergo dehydrogenation or ether formation .

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